molecular formula C9H7BrN2O2S B5708720 5-Bromo-N-(4-methylthiazol-2-yl)furan-2-carboxamide

5-Bromo-N-(4-methylthiazol-2-yl)furan-2-carboxamide

Cat. No.: B5708720
M. Wt: 287.14 g/mol
InChI Key: JOEHZUHLRDWKBK-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-methylthiazol-2-yl)furan-2-carboxamide (CAS: 551907-13-2) is a brominated furan-carboxamide derivative with a molecular formula of C₉H₇BrN₂O₂S and a molecular weight of 287.13 g/mol . Its structure comprises a 5-bromo-substituted furan ring linked via a carboxamide group to a 4-methylthiazole moiety.

Properties

IUPAC Name

5-bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c1-5-4-15-9(11-5)12-8(13)6-2-3-7(10)14-6/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEHZUHLRDWKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(4-methylthiazol-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amidation: The final step involves the coupling of the brominated furan ring with the thiazole ring through an amidation reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom on the furan ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan and thiazole rings, leading to the formation of oxidized or reduced products.

    Coupling Reactions: The amide group can participate in coupling reactions with various electrophiles, leading to the formation of new amide or ester derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling: Coupling agents like EDCI or DCC (dicyclohexylcarbodiimide) are commonly used.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

5-Bromo-N-(4-methylthiazol-2-yl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(4-methylthiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-bromo-N-(4-methylthiazol-2-yl)furan-2-carboxamide are best contextualized against analogs with modifications to the thiazole ring, furan substituents, or aryl/heteroaryl groups. Below is a detailed comparison based on synthesis, spectral data, and biological relevance:

Key Observations

Substituent Effects on Reactivity and Yield The 5-nitrothiazole analog (Compound 62) exhibited a lower synthesis yield (44%) compared to the imidazopyridine derivative (Compound 84, 81%), likely due to steric or electronic challenges posed by the nitro group .

Spectral and Molecular Property Trends ¹³C NMR Shifts: The target compound’s carbonyl carbon (δ ~157 ppm) aligns with furan-carboxamide derivatives, while nitrothiazole analogs show upfield shifts (δ 161.9 ppm) due to electron-withdrawing effects .

Neuroprotective Potential: Imidazopyridine derivatives (e.g., Compound 84) were developed as Nurr1 agonists, suggesting a role in neurodegenerative disease modulation . Pharmacokinetic Profiles: The 4-methylthiazole group in the target compound may offer improved bioavailability over morpholine or difluoromethoxy-substituted analogs due to reduced polarity .

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